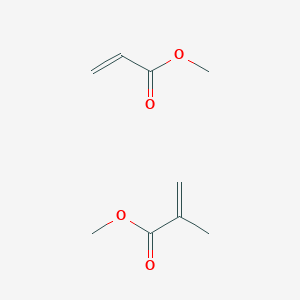
Methyl Acrylate Methyl Methacrylate
Übersicht
Beschreibung
Methyl Acrylate Methyl Methacrylate, also known as this compound, is a useful research compound. Its molecular formula is C9H14O4 and its molecular weight is 186.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Coatings and Paints
Methyl methacrylate is extensively utilized in the formulation of coatings and paints due to its excellent weather resistance and durability.
- Architectural Coatings : Used for protecting buildings and structures.
- Automotive Coatings : Provides scratch resistance and gloss retention for vehicle finishes.
- Marine Coatings : Offers protection against harsh marine environments.
| Type of Coating | Properties | Applications |
|---|---|---|
| Architectural | Weather-resistant, durable | Buildings, bridges |
| Automotive | Scratch-resistant, glossy | Cars, trucks |
| Marine | UV-resistant, saltwater resistant | Boats, ships |
Adhesives and Sealants
Methyl methacrylate-based adhesives are known for their strong bonding capabilities and resistance to environmental factors. They are used in various applications including:
- Construction : For bonding materials in building projects.
- Automotive : In the assembly of vehicle parts.
- Medical Devices : For securing components in prosthetics.
Biomedical Applications
Methyl methacrylate is crucial in the medical field, particularly in orthopedic surgery. It is commonly used as bone cement in joint replacement surgeries.
- Bone Cement : Provides stability for implants like hip and knee replacements.
- Prosthetics : Used in the manufacturing of dental prosthetics and hearing aids.
| Biomedical Use | Material | Functionality |
|---|---|---|
| Bone Cement | Methyl methacrylate | Stabilizes implants |
| Dental Prosthetics | PMMA | Forms dentures |
| Hearing Aids | PMMA | Lightweight casing |
Textiles and Fabrics
Methyl methacrylate coatings enhance the properties of textiles by providing water repellency and stain resistance. Applications include:
- Outdoor clothing
- Upholstery fabrics
Electronics
In electronics manufacturing, methyl methacrylate is used for encapsulating delicate components due to its excellent insulation properties.
Industrial Applications
Methyl acrylate is employed in various industrial processes such as:
- Production of PVC impact modifiers
- Formulation of inks for printing processes
- Casting and molding intricate parts
Case Study 1: Use in Bone Cement
A study highlighted the effectiveness of methyl methacrylate as bone cement in total joint replacements. The cement significantly reduces post-operative pain and improves recovery times for patients undergoing hip or knee surgeries . The lifespan of this cement typically ranges around 20 years before requiring revision surgery .
Case Study 2: Acrylic Plastics Production
The production of polymethyl methacrylate has revolutionized industries that require transparent yet durable materials. PMMA is utilized in applications ranging from shatterproof glass to safety glazing . Its high optical clarity makes it suitable for use in lighting displays and outdoor fixtures.
Eigenschaften
CAS-Nummer |
9011-87-4 |
|---|---|
Molekularformel |
C9H14O4 |
Molekulargewicht |
186.2 g/mol |
IUPAC-Name |
methyl 2-methylprop-2-enoate;methyl prop-2-enoate |
InChI |
InChI=1S/C5H8O2.C4H6O2/c1-4(2)5(6)7-3;1-3-4(5)6-2/h1H2,2-3H3;3H,1H2,2H3 |
InChI-Schlüssel |
NXMXPVQZFYYPGD-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OC.COC(=O)C=C |
Kanonische SMILES |
CC(=C)C(=O)OC.COC(=O)C=C |
Key on ui other cas no. |
9011-87-4 |
Piktogramme |
Irritant; Health Hazard |
Synonyme |
Dakril 2M methyl acrylate-methyl methacrylate copolyme |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details

















Synthesis routes and methods III
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













